Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate
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Description
Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H17NO4S and its molecular weight is 319.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Regioselective Synthesis of Pyrazoles : The synthesis of pyrazole derivatives involves reactions of amidrazones with activated nitriles, where compounds similar to Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate are utilized. These reactions, catalyzed by triethylamine in ethanol, yield pyrazole derivatives with specific structural features, confirmed by NMR and X-ray structural analysis. This synthesis pathway highlights the compound's role in generating structurally diverse pyrazoles, important in various chemical and pharmaceutical applications (Aly et al., 2017).
Catalysis and Organic Synthesis
Catalyst for Methyl Propanoate Production : Research on catalysis demonstrates the use of palladium complexes in the methoxycarbonylation of ethene, a process relevant to the production of esters like methyl propanoate. While not directly involving this compound, this research context provides insights into how similar compounds might be used in catalytic processes to synthesize valuable chemical products (Clegg et al., 1999).
Chemical Reactions and Mechanisms
Ester Migration and Rearrangement : A study on ester migration in the rearrangement of Diels–Alder adducts showcases the complex reactions involving esters and their rearrangements, which are crucial for understanding the chemical behavior and potential transformations of this compound (Abbott et al., 1974).
Practical Applications
Synthesis of Ethyl 2-Methylthiophene-3-Carboxylate : The development of efficient synthesis methods for related thiophene derivatives underlines the importance of this compound in medicinal chemistry and material science. These methods offer a basis for synthesizing and applying thiophene derivatives in various domains, demonstrating the compound's versatility and utility in research (Kogami & Watanabe, 2011).
Properties
IUPAC Name |
ethyl 5-[(3-methoxybenzoyl)amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-4-21-16(19)14-10(2)8-13(22-14)17-15(18)11-6-5-7-12(9-11)20-3/h5-9H,4H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQRBTZLKCOLEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.